molecular formula C20H22O7 B190994 Diffractaic acid CAS No. 436-32-8

Diffractaic acid

Cat. No.: B190994
CAS No.: 436-32-8
M. Wt: 374.4 g/mol
InChI Key: MIJKZXWOOXIEEU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Diffractaic acid interacts with various biomolecules in biochemical reactions. It has been found to have moderate antibacterial and insecticidal properties, as well as antiulcer and hepatoprotective activity . It also has significant antiviral activity against respiratory syncytial virus .

Cellular Effects

This compound has been shown to exert effects on various types of cells. For instance, it has been found to suppress the proliferation of HeLa cells in a dose- and time-dependent manner . It also displayed late apoptotic and necrotic effects on HepG2 cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that this compound acts as an effective proapoptotic agent in various disorders research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been shown to suppress the proliferation of HeLa cells in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that lower doses of this compound have a protective effect compared to its higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite of lichens and is derived from the polyketide pathway, specifically the acetate-polymalonate pathway .

Properties

IUPAC Name

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJKZXWOOXIEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195883
Record name Diffractaic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-32-8
Record name Diffractaic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diffractaic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diffractaic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diffractaic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diffractaic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of diffractaic acid against dengue virus?

A1: this compound primarily targets the late stage of the dengue virus life cycle, inhibiting viral replication and the formation of infectious particles [].

Q2: Does this compound exhibit anti-cancer properties?

A2: Yes, this compound has demonstrated antiproliferative and apoptotic effects in A549 lung cancer cells and AGS gastric cancer cells [, ]. It promotes the intrinsic apoptotic pathway by upregulating the BAX/BCL2 ratio and the p53 gene [].

Q3: What is the role of thioredoxin reductase 1 (TrxR1) in the anticancer activity of this compound?

A3: this compound inhibits TrxR1 enzymatic activity in A549 lung cancer cells without affecting the expression levels of TrxR1 gene or protein []. TrxR1 is often overexpressed in tumor cells, making it a potential target for cancer therapy.

Q4: Does this compound possess analgesic and antipyretic properties?

A4: Yes, this compound, along with usnic acid, has been identified as an analgesic and antipyretic component in the lichen Usnea diffracta [, ]. It demonstrates analgesic effects in mice models and can reduce normal body temperature [].

Q5: How does this compound affect leukotriene B4 (LTB4) biosynthesis?

A5: this compound inhibits LTB4 biosynthesis, a key mediator of inflammation, in a non-redox mechanism. This suggests a specific interaction with enzymes involved in the LTB4 pathway rather than a general antioxidant effect [].

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C20H18O7, and its molecular weight is 370.36 g/mol [].

Q7: How is the structure of this compound elucidated?

A8: The structure of this compound has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, ]. NOE difference spectroscopy has also been employed to assign the 1H NMR spectra, providing detailed structural insights [].

Q8: Has this compound been synthesized, and if so, how?

A9: Yes, this compound has been successfully synthesized. The unambiguous synthesis of this compound, along with other para-β-orcinol depsides, has been achieved [].

Q9: How does the structure of this compound relate to its biological activity?

A10: The 4O-demethyl derivative of this compound exhibited potent inhibition of LTB4 biosynthesis and antiproliferative activity. This suggests that modifications to the hydroxyl group at the 4-position can significantly influence its biological effects [].

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